Ethyl 2-(4-cyanophenyl)acetate

Overview

Description

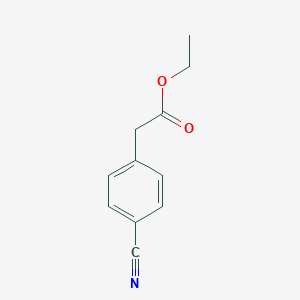

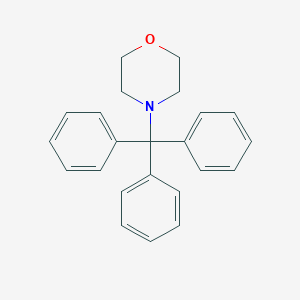

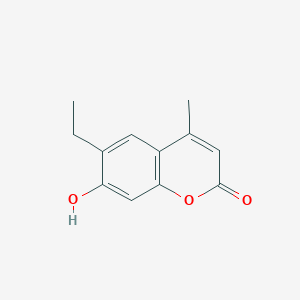

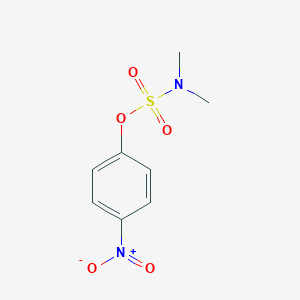

Ethyl 2-(4-cyanophenyl)acetate is a chemical compound with the molecular formula C11H11NO2 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-cyanophenyl)acetate is represented by the linear formula C11H11NO2 . The exact mass is 189.078978594 g/mol and the monoisotopic mass is also 189.078978594 g/mol .

Physical And Chemical Properties Analysis

Ethyl 2-(4-cyanophenyl)acetate has a molecular weight of 189.21 g/mol . It has a computed XLogP3 value of 2 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds and a topological polar surface area of 50.1 Ų . The complexity of the molecule is computed to be 233 .

Scientific Research Applications

Application 1: Synthesis of Highly Substituted Tetrahydroquinolines

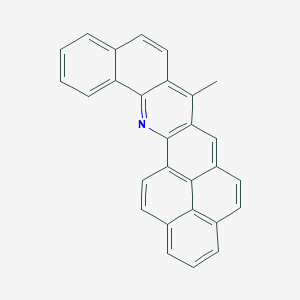

- Summary of the Application: Ethyl 2-(4-cyanophenyl)acetate is used in the synthesis of highly substituted tetrahydroquinolines via aza-Michael–Michael addition . Tetrahydroquinolines are a key structural motif in pharmaceutical agents and have a wide range of applications .

- Methods of Application: The reaction involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

- Results or Outcomes: The method provides a simple, one-pot, economical preparation of highly substituted tetrahydroquinolines . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .

Application 2: Microbial Production of Ethyl Acetate

- Summary of the Application: Ethyl acetate is one of the short-chain esters and widely used in the food, beverage, and solvent areas. The ethyl acetate production currently proceeds through unsustainable and energy intensive processes, which are based on natural gas and crude oil. Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .

- Methods of Application: The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced. Besides, the crucial elements for high yield of ethyl acetate in fermentation was expounded .

- Results or Outcomes: This method provides a sustainable alternative to the conventional industrial production of ethyl acetate, which is highly energy-consuming and causes severe corrosiveness and formation of a significant amount of hazardous wastes .

Application 3: Synthesis of Actarit

- Summary of the Application: Ethyl 2-(4-aminophenyl)acetate is an important intermediate in the synthesis of Actarit, an antiarthritic drug .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not detailed in the source .

Application 4: Synthesis of Biodiesels, Paints, Adhesives, Herbicides, and Resins

- Summary of the Application: Ethyl acetate can be applied for the synthesis of biodiesels, paints, adhesives, herbicides, and resins . It is also an environmentally friendly solvent due to its moderate polarity, non-toxicity, and biodegradability .

- Methods of Application: The conventional industrial production of ethyl acetate was through Fisher esterification processes, in which ethanol and acetate were converted into ethyl acetate under high temperature (200–250 °C) with concentrated sulfuric acid as the catalyst . This process is highly energy-consuming and also causes severe corrosiveness and formation of a significant amount of hazardous wastes .

- Results or Outcomes: Alternatively, biosynthesis of esters offers another promising alternative, which are usually carried out under mild conditions with high product yield and selectivity . Ethyl acetate production through biological processes mainly relied on two types of enzymes: lipases and alcohol acetyl transferases (AATs) depending on its synthetic pathway .

Safety And Hazards

Ethyl 2-(4-cyanophenyl)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

ethyl 2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEWKWBIPMKGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299465 | |

| Record name | ethyl 2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-cyanophenyl)acetate | |

CAS RN |

1528-41-2 | |

| Record name | 1528-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-cyanophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)